molecular formula C10H7NO3 B1440942 2-(Furan-2-yl)pyridine-3-carboxylic acid CAS No. 1211533-05-9

2-(Furan-2-yl)pyridine-3-carboxylic acid

Cat. No. B1440942
M. Wt: 189.17 g/mol
InChI Key: PJEUBVJVPKRIGE-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyridine-3-carboxylic acid is a complex organic compound. It is derived from furan and pyridine, both of which are heterocyclic aromatic compounds .


Synthesis Analysis

The synthesis of 2-(Furan-2-yl)pyridine-3-carboxylic acid involves complex chemical reactions. Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis . Furan platform chemicals (FPCs) are also used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of 2-(Furan-2-yl)pyridine-3-carboxylic acid is complex and involves the fusion of furan and pyridine rings . The compound has a molecular weight of 189.17 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can participate in multi-component reactions . It can also undergo oligomerization through the addition of its hydrated derivatives, leading to the formation of ether or ester bonds .


Physical And Chemical Properties Analysis

2-(Furan-2-yl)pyridine-3-carboxylic acid is a solid compound with a molecular weight of 189.17 . It has a melting point of 226-227 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-(Furan-2-yl)pyridine-3-carboxylic acid and its derivatives exhibit a range of chemical reactivities, making them valuable in the synthesis of complex compounds. For example, they can undergo transformations to yield heterocyclic compounds with potential pharmacological activities. The synthesis of furo[3,2-c]pyridine derivatives, including the preparation of 3-(furan-2-yl)propenoic acid from furan-2-carbaldehyde, demonstrates the compound's utility in generating pharmacologically interesting structures. These compounds have shown moderate to good antimicrobial activity against certain bacteria and fungi, highlighting their potential in antimicrobial research (Hrasna, Ürgeová, & Krutošíková, 2012).

Biological Activities

The interaction of 2-(furan-2-yl)pyridine-3-carboxylic acid derivatives with biological molecules is another area of research interest. Studies on metal complexes of hydrazone derivatives derived from furoic acid hydrazide have explored their interactions with nucleic acids and proteins, as well as their antioxidant properties. These complexes show significant antioxidant activity, with certain copper complexes exhibiting superior biological activity, suggesting potential therapeutic applications (Sathyadevi et al., 2012).

Antiprotozoal Agents

Novel compounds based on 2-(furan-2-yl)pyridine-3-carboxylic acid have been synthesized and evaluated for their antiprotozoal properties. For instance, derivatives such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for treating diseases caused by these pathogens (Ismail et al., 2004).

Catalytic and Synthetic Applications

The versatility of 2-(furan-2-yl)pyridine-3-carboxylic acid extends to its use in catalytic processes. For example, its derivatives have been utilized in the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, yielding products with high enantiomeric excess. This showcases the potential of these compounds in asymmetric synthesis and the production of chiral molecules (Sebek et al., 2009).

properties

IUPAC Name

2-(furan-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEUBVJVPKRIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686887
Record name 2-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)pyridine-3-carboxylic acid

CAS RN

1211533-05-9
Record name 2-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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